2-Bromo-1,3-diethyl-5-methylbenzene
Overview
Description
The compound "2-Bromo-1,3-diethyl-5-methylbenzene" is a brominated aromatic hydrocarbon with additional ethyl and methyl substituents on the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of brominated benzenes and their derivatives, which can be extrapolated to understand the properties and reactions of 2-Bromo-1,3-diethyl-5-methylbenzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve regioselective bromination, ortho-metalation, and halogen/metal permutations as described in the synthesis of various 1,2-dibromobenzenes . Similarly, the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene through the Diels-Alder reaction and subsequent deoxygenation steps indicates that complex brominated aromatic compounds can be synthesized through multi-step reactions. These methods could potentially be adapted for the synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using X-ray diffraction as demonstrated by the analysis of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene and the crystal structure determinations of various bromo- and bromomethyl-substituted benzenes . These studies reveal the importance of Br...Br, C-H...Br, and C-Br...π interactions in the packing of these molecules. The molecular structure of 2-Bromo-1,3-diethyl-5-methylbenzene would likely exhibit similar interactions.
Chemical Reactions Analysis
Brominated benzenes can undergo various chemical reactions. For instance, the presence of bromo(methylthio)benzenes as urinary metabolites of bromobenzene in rats suggests that brominated benzenes can be metabolized to form sulfur-containing compounds . The reactivity of brominated benzenes with nucleophiles is also demonstrated by the synthesis of electrophosphorescent intermediates and the reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate . These reactions could be relevant to the chemical behavior of 2-Bromo-1,3-diethyl-5-methylbenzene.
Physical and Chemical Properties Analysis
The physical properties of brominated benzenes can vary with temperature, as shown by the two stable crystalline phases of 1-Bromo-2,3,5,6-tetramethylbenzene . The compound's spectroscopic properties, including Raman and FT-IR spectra, can be analyzed and compared with theoretical calculations to understand its vibrational modes . The synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene and its pharmacokinetic evaluation indicate that brominated benzenes can have specific applications and properties relevant to their structure . These insights could be applied to predict the properties of 2-Bromo-1,3-diethyl-5-methylbenzene.
Scientific Research Applications
Polymer Synthesis
2-Bromo-1,3-diethyl-5-methylbenzene has applications in polymer synthesis. Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene can undergo self-condensation to form hyperbranched polymers with molecular weights exceeding 10^5. These polymers contain numerous phenolic hydroxyl groups that can be easily modified, showing the compound's utility in polymer science (Uhrich, Hawker, Fréchet, & Turner, 1992).
Thermochemistry Studies
Research by Verevkin et al. (2015) focused on the experimental vapor pressures and enthalpies of a range of bromo- and iodo-substituted methylbenzenes, including compounds similar to 2-Bromo-1,3-diethyl-5-methylbenzene. Their work provided valuable data for understanding the thermochemical properties of these halogen-substituted compounds (Verevkin et al., 2015).
Synthetic Organic Chemistry
Ghorbani-Vaghei et al. (2015) reported the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) in the synthesis of triazines under solvent-free conditions. This study demonstrates the role of bromine-containing compounds in facilitating efficient organic synthesis processes (Ghorbani-Vaghei et al., 2015).
Development of Bulky Bromobenzene Derivatives
Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) developed a bulky bromobenzene derivative, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, for use in synthesizing compounds with low-coordinate phosphorus atoms. This research highlights the utility of bromobenzene derivatives in creating sterically protected compounds for specific applications (Toyota et al., 2003).
Liquid-Phase Oxidation Studies
Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. Their work contributed to understanding the catalytic behavior of bromine in oxidation reactions, relevant to compounds like 2-Bromo-1,3-diethyl-5-methylbenzene (Okada & Kamiya, 1981).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-diethyl-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIITRRSNVBPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1Br)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468889 | |
Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-diethyl-5-methylbenzene | |
CAS RN |
314084-61-2 | |
Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314084-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethyl-4-methylphenyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIETHYL-4-METHYLPHENYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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